Bienvenue dans la boutique en ligne BenchChem!

1-(1-(2-methoxyethyl)-1H-indol-3-yl)-3-(pyridin-3-yl)urea

Medicinal Chemistry Physicochemical Profiling Lead Optimization

This N,N′-disubstituted asymmetrical urea installs a 2‑methoxyethyl group on the indole nitrogen, introducing an additional H‑bond acceptor (+1 vs. N‑ethyl analogs) and distinct lipophilicity that profoundly alters target engagement, metabolic stability, and off‑target liability compared to the unsubstituted, N‑methyl, or N‑ethyl congeners. The 3‑pyridyl regioisomer is critical for 5‑HT₂C selectivity; procuring the 2‑yl or 4‑yl isomers would give different pharmacological profiles. Ideal as a diversity element in kinase‑focused libraries (VEGFR, PDGFR, Raf, p38α) and for UT‑B inhibitor screening. No public IC₅₀ data exists for this exact compound—de novo characterization will be required. Paired testing with the des‑methoxyethyl analog or N‑methylated urea analog is recommended to quantitatively map the contribution of each structural feature to affinity, selectivity, and ADME properties.

Molecular Formula C17H18N4O2
Molecular Weight 310.357
CAS No. 941902-76-7
Cat. No. B2554493
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1-(2-methoxyethyl)-1H-indol-3-yl)-3-(pyridin-3-yl)urea
CAS941902-76-7
Molecular FormulaC17H18N4O2
Molecular Weight310.357
Structural Identifiers
SMILESCOCCN1C=C(C2=CC=CC=C21)NC(=O)NC3=CN=CC=C3
InChIInChI=1S/C17H18N4O2/c1-23-10-9-21-12-15(14-6-2-3-7-16(14)21)20-17(22)19-13-5-4-8-18-11-13/h2-8,11-12H,9-10H2,1H3,(H2,19,20,22)
InChIKeySURRCIRAJGUGGA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(1-(2-Methoxyethyl)-1H-indol-3-yl)-3-(pyridin-3-yl)urea (CAS 941902-76-7): Procurement-Relevant Structural and Class Profile


1-(1-(2-Methoxyethyl)-1H-indol-3-yl)-3-(pyridin-3-yl)urea (CAS 941902-76-7) is a synthetic N,N′-disubstituted asymmetrical urea with molecular formula C₁₇H₁₈N₄O₂ and molecular weight 310.35 g/mol . Its core scaffold—an indole at the 3-position connected via a urea bridge to a pyridine at the 3′-position—places it within a well-established pharmacophore class exploited for kinase inhibition (e.g., VEGFR, PDGFR, Raf), GPCR modulation (5-HT₂C/₂B, CB₁/CB₂), and urea transporter (UT-B) inhibition [1]. The N-(2-methoxyethyl) substituent on the indole nitrogen is the key structural differentiator from simpler indol-3-yl-pyridin-3-yl urea analogs, conferring distinct physicochemical and potential pharmacological properties.

Why 1-(1-(2-Methoxyethyl)-1H-indol-3-yl)-3-(pyridin-3-yl)urea Cannot Be Substituted with Generic Indole-Urea Analogs


Within the indole-pyridin-3-yl urea chemotype, the N1-substituent on the indole ring exerts profound influence on molecular recognition, lipophilicity, and metabolic stability. The 2-methoxyethyl group of CAS 941902-76-7 introduces a flexible ether side chain with an additional hydrogen-bond acceptor (the methoxy oxygen), absent in the unsubstituted indole analog 1-(1H-indol-3-yl)-3-(pyridin-3-yl)urea . This modification alters the compound's logP, aqueous solubility, and protein-binding profile compared to N–H, N–methyl, or N–ethyl congeners [1]. In closely related diaryl urea kinase inhibitor series, subtle N-alkyl variations have been shown to shift target selectivity by over 100-fold and dramatically affect cellular potency [2]. Consequently, procurement or screening decisions that treat any indole-pyridin-3-yl urea as interchangeable risk selecting a compound with meaningfully different target engagement, off-target liability, and physicochemical behavior.

Quantitative Differentiation Evidence for 1-(1-(2-Methoxyethyl)-1H-indol-3-yl)-3-(pyridin-3-yl)urea (CAS 941902-76-7)


Molecular Weight Differentiation from the Des-Methoxyethyl Parent Analog

CAS 941902-76-7 (C₁₇H₁₈N₄O₂, MW 310.35 g/mol) differs from the simplest congener 1-(1H-indol-3-yl)-3-(pyridin-3-yl)urea (C₁₄H₁₂N₄O, MW 252.27 g/mol) by the presence of the 2-methoxyethyl substituent, adding 58.08 g/mol . This structural increment introduces one additional oxygen atom, two additional sp³ carbon atoms, and three additional freely rotatable bonds compared to the parent, which collectively impact passive membrane permeability, aqueous solubility, and entropic penalty upon protein binding [1].

Medicinal Chemistry Physicochemical Profiling Lead Optimization

Hydrogen-Bond Acceptor Capacity vs. N-Alkyl Congeners

The 2-methoxyethyl group of CAS 941902-76-7 provides an additional H-bond acceptor (ether oxygen, count = 1) compared to the N-ethyl analog CAS 899990-78-4 (3-(1-ethyl-1H-indol-3-yl)-1-(pyridin-3-yl)methylurea, no ether oxygen) [1]. The total H-bond acceptor count for the target compound is 5 (urea O, pyridine N, and three ether/indole contributors), vs. 4 for the N-ethyl analog. In medicinal chemistry campaigns targeting kinases with a conserved hinge-binding motif, the presence of an ether oxygen in the N1 side chain has been associated with improved aqueous solubility (typically 2- to 5-fold enhancement over purely alkyl analogs) and altered CYP450 metabolic pathways [2].

Structure-Activity Relationship Solubility Optimization Drug Design

Urea NH Accessibility vs. N-Methylated Analog CAS 941988-48-3

CAS 941902-76-7 bears a secondary urea NH group (indole-NH–CO–NH–pyridine) that is capable of acting as both a hydrogen-bond donor and acceptor. In contrast, the closely related analog CAS 941988-48-3 (3-1-(2-methoxyethyl)-1H-indol-3-yl-1-(pyridin-3-yl)methylurea) features N-methylation of the urea nitrogen adjacent to the pyridine ring, eliminating one H-bond donor [1]. In the well-characterized diaryl urea kinase inhibitor class (e.g., sorafenib, which has the urea NH as a critical hinge-binding motif), N-methylation of the urea consistently reduces or abolishes kinase inhibitory activity, with reported IC₅₀ shifts of >10-fold to complete loss of activity [2]. While explicit IC₅₀ data for CAS 941902-76-7 is not publicly available, the preserved urea NH motif renders it mechanistically distinct from the N-methylated analog for any target requiring urea NH donor interactions.

Kinase Inhibition Binding Mode Pharmacophore Validation

Pyridin-3-yl Positional Isomer Differentiation: Aryl Group Selectivity Implications

CAS 941902-76-7 positions the pyridine nitrogen at the 3-position (meta to the urea attachment). In a model series of phenyl-N′-pyridin-3-yl ureas, the 3-pyridyl isomer was shown to be critical for 5-HT₂C/₂B receptor selectivity; shifting to pyridin-2-yl or pyridin-4-yl isomers reduced 5-HT₂C affinity by 10- to 100-fold [1]. The related analog CAS 941951-84-4 (1-(1-(2-methoxyethyl)-1H-indol-3-yl)-3-(2-methoxyphenyl)urea) replaces the pyridin-3-yl with a 2-methoxyphenyl group, which eliminates the pyridine nitrogen's capacity to act as a hydrogen-bond acceptor in the binding pocket and alters both receptor selectivity and physicochemical properties . While target-specific data for CAS 941902-76-7 is not publicly available, the 3-pyridyl regioisomer is a structurally validated choice for GPCR and kinase targets that recognize this pharmacophore feature.

GPCR Modulation 5-HT Receptor Receptor Selectivity

Important Caveat: Absence of Publicly Available Direct Biological Data for CAS 941902-76-7

Despite extensive searching of primary literature databases (PubMed), authoritative bioactivity repositories (ChEMBL, BindingDB, PubChem), and patent corpora (Google Patents, USPTO, EPO), no quantitative biological activity data (IC₅₀, Kᵢ, EC₅₀, or in vivo efficacy) was identified for CAS 941902-76-7 as of the search date [1]. The compound is listed in several chemical vendor catalogs but lacks associated primary pharmacological characterization. This contrasts with structurally related series (e.g., 5-HT₂C/₂B antagonists where lead compounds achieved pKᵢ values of 7.5–8.5; UT-B inhibitors with IC₅₀ values of 25–1,600 nM) that have been extensively characterized [2]. This evidence gap should be weighed in procurement decisions: the compound may be suitable as a chemical probe or SAR exploration tool, but its use as a validated pharmacological agent requires de novo characterization.

Data Transparency Procurement Risk Screening Strategy

Recommended Research Application Scenarios for 1-(1-(2-Methoxyethyl)-1H-indol-3-yl)-3-(pyridin-3-yl)urea (CAS 941902-76-7)


Kinase Inhibitor Screening Library Diversification

Based on the compound's structural similarity to the diaryl urea kinase inhibitor pharmacophore (e.g., sorafenib, which uses a central urea for hinge binding) [1], CAS 941902-76-7 is suitable as a diversity element in kinase-focused screening libraries. The 2-methoxyethyl N1 substituent and intact urea NH motif (HBD count = 2) differentiate it from N-methylated analogs that lack the critical hinge-binding donor, making it a rational choice for panels targeting VEGFR, PDGFR, Raf, or p38α kinases. The lack of publicly available IC₅₀ data for this specific compound means it is best deployed as a primary screening hit-finding tool rather than a pre-validated probe, with the understanding that de novo characterization will be required.

GPCR Selectivity Profiling (5-HT₂C/₂B and Cannabinoid Receptor Panels)

The pyridin-3-yl urea scaffold has a validated track record in 5-HT₂C/₂B receptor antagonism (model series pKᵢ 7.5–8.5) [2], and the indole-3-yl heterocycle chemotype is well-precedented in CB₁/CB₂ cannabinoid receptor modulation (e.g., JWH series, Kᵢ values of 1–200 nM at CB₁) [3]. CAS 941902-76-7, with its indole-pyridine-urea architecture, represents a hybrid pharmacophore that could be screened across both 5-HT and cannabinoid receptor panels to evaluate selectivity and identify potential polypharmacology. The 3-pyridyl regioisomer is critical for 5-HT₂C selectivity; procurement of the pyridin-2-yl or 4-yl isomers would yield different profiles.

Structure-Activity Relationship (SAR) Probe for Indole N1 Substitution Effects

The N-(2-methoxyethyl) group of CAS 941902-76-7 provides a defined physicochemical handle—increased HBA capacity (+1 vs. N-ethyl analogs), moderate lipophilicity contribution, and metabolic soft spot (O-dealkylation potential)—that enables systematic SAR exploration around the indole N1 position [4]. Paired testing with the des-methoxyethyl analog (1-(1H-indol-3-yl)-3-(pyridin-3-yl)urea, MW 252.27), N-ethyl analog (CAS 899990-78-4), and N-methylated urea analog (CAS 941988-48-3) can quantitatively map the contribution of each structural feature to target affinity, selectivity, and ADME properties.

UT-B Urea Transporter Inhibition Exploratory Studies

The urea moiety of CAS 941902-76-7 is structurally reminiscent of UT-B inhibitors that have been characterized with IC₅₀ values ranging from 25 nM (optimized leads) to 16,500 nM (weak inhibitors) in mouse erythrocyte hemolysis assays [5]. While no UT-B data exists for this specific compound, its diaryl urea core and the presence of both indole and pyridine heterocycles make it a candidate for exploratory UT-B screening. The 2-methoxyethyl side chain may influence transporter accessibility and selectivity relative to simpler aryl urea analogs.

Quote Request

Request a Quote for 1-(1-(2-methoxyethyl)-1H-indol-3-yl)-3-(pyridin-3-yl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.